n,n-Di(propan-2-yl)hex-2-yn-1-amine
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Overview
Description
n,n-Di(propan-2-yl)hex-2-yn-1-amine: is an organic compound with the molecular formula C9H17N . This compound is characterized by the presence of an amine group attached to a hex-2-yne backbone, with two isopropyl groups attached to the nitrogen atom. It is a colorless liquid with a distinct amine odor and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkylation of Diisopropylamine: One common method for synthesizing n,n-Di(propan-2-yl)hex-2-yn-1-amine involves the alkylation of diisopropylamine with a suitable alkyne. This reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the amine, followed by the addition of the alkyne[][1].
Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of a precursor compound, such as an alkyne or nitrile, in the presence of a suitable catalyst like palladium on carbon (Pd/C) or Raney nickel.
Industrial Production Methods: Industrial production of this compound often involves continuous flow processes where the reactants are mixed and reacted under controlled conditions. This ensures high yield and purity of the final product. The reaction conditions typically include elevated temperatures and pressures, as well as the use of catalysts to speed up the reaction .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: n,n-Di(propan-2-yl)hex-2-yn-1-amine can undergo oxidation reactions to form various oxidized products.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: Oxidized amines, nitriles, and carboxylic acids.
Reduction: Saturated amines.
Substitution: Alkylated or acylated amines.
Scientific Research Applications
n,n-Di(propan-2-yl)hex-2-yn-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of n,n-Di(propan-2-yl)hex-2-yn-1-amine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Diisopropylamine: A simpler amine with two isopropyl groups attached to the nitrogen atom.
Dipropargylamine: An amine with two propargyl groups attached to the nitrogen atom.
N,N-Diisopropylethylamine: An amine with an ethyl group and two isopropyl groups attached to the nitrogen atom.
Uniqueness: n,n-Di(propan-2-yl)hex-2-yn-1-amine is unique due to its hex-2-yne backbone, which imparts distinct chemical properties and reactivity compared to other similar amines. This structural feature allows it to participate in a wider range of chemical reactions and makes it a valuable building block in organic synthesis .
Properties
CAS No. |
6323-19-9 |
---|---|
Molecular Formula |
C12H23N |
Molecular Weight |
181.32 g/mol |
IUPAC Name |
N,N-di(propan-2-yl)hex-2-yn-1-amine |
InChI |
InChI=1S/C12H23N/c1-6-7-8-9-10-13(11(2)3)12(4)5/h11-12H,6-7,10H2,1-5H3 |
InChI Key |
XRWOVFCDJJMDPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CCN(C(C)C)C(C)C |
Origin of Product |
United States |
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